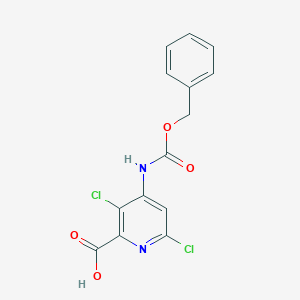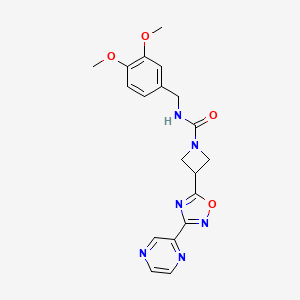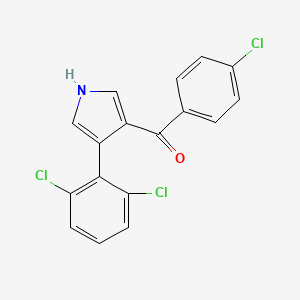
(4-Chlorophenyl)(4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)(4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl)methanone, also known as 4-chloro-4-(2,6-dichlorophenyl)-1H-pyrrol-3-ylmethanone, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound has been found to possess a wide range of biological activities, including anti-bacterial, anti-inflammatory, anti-fungal, anti-tumor, and anti-viral properties. Additionally, 4-chloro-4-(2,6-dichlorophenyl)-1H-pyrrol-3-ylmethanone has been studied for its potential to act as a biological catalyst in the synthesis of other compounds.
Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Studies
- Molecular Structure Analysis : This compound has been studied for its molecular structure, spectroscopic characteristics, and quantum chemical properties. A detailed analysis using techniques like FT-IR, UV-Vis, and NMR spectroscopy has been conducted, revealing insights into its molecular geometry and electronic properties (Sivakumar et al., 2021).
Antimicrobial and Anticancer Potential
- Antimicrobial Activity : Several studies have synthesized derivatives of this compound and evaluated their antimicrobial efficacy. These derivatives have shown promising results against bacterial and fungal pathogens, highlighting their potential as antimicrobial agents (Hafez et al., 2016).
- Anticancer Activity : Some derivatives of this compound have been tested for anticancer activity, demonstrating higher effectiveness than certain standard drugs. This suggests potential applications in cancer therapy (Hafez et al., 2016).
Chemical Synthesis and Optimization
- Synthesis Techniques : The compound has been synthesized using various techniques, including microwave-assisted synthesis. These methods aim for higher yields and environmental sustainability, indicating advancements in synthetic chemistry approaches for such compounds (Ravula et al., 2016).
Drug Development and Formulation
- Precipitation-resistant Formulations : Research has been conducted on developing suitable formulations for early toxicology and clinical studies of derivatives of this compound. This includes creating precipitation-resistant solutions to increase in vivo exposure and effectiveness (Burton et al., 2012).
Additional Applications
- Corrosion Inhibition : A derivative of this compound has shown promising results as a corrosion inhibitor, indicating its potential use in protecting materials against corrosion (Louroubi et al., 2019).
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c18-11-6-4-10(5-7-11)17(22)13-9-21-8-12(13)16-14(19)2-1-3-15(16)20/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSHXNGBERLBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



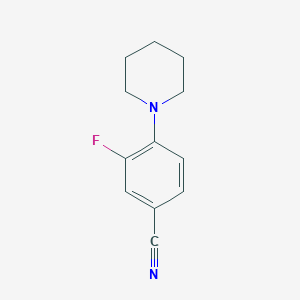
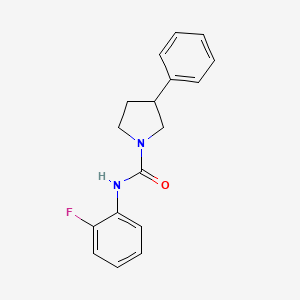

![N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2639692.png)
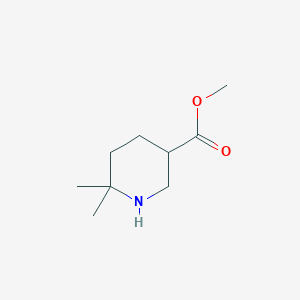

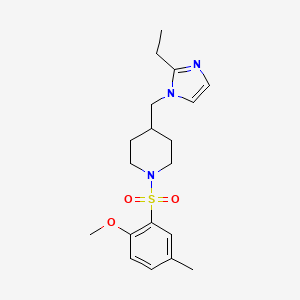
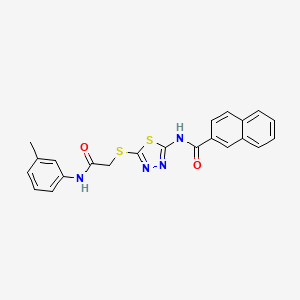
![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2639705.png)
![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2639706.png)
